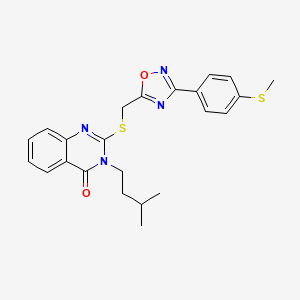

3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process starting from readily available starting materials. Here is an outline of a typical synthetic route:

Step 1: Formation of the Oxadiazole Ring

React 4-(methylthio)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Treat the acid chloride with hydrazine hydrate to form the hydrazide.

Cyclize the hydrazide with carbon disulfide (CS₂) in the presence of an alkali to form the oxadiazole ring.

Step 2: Synthesis of the Quinazolinone Core

React 2-aminobenzamide with isopentyl bromide in the presence of a base (e.g., potassium carbonate) to form 2-isopentyl-aminobenzamide.

Cyclize 2-isopentyl-aminobenzamide with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the quinazolinone core.

Step 3: Coupling the Oxadiazole and Quinazolinone

React the oxadiazole intermediate with the quinazolinone core using a suitable linker, such as a thioether, formed by reacting the oxadiazole with 2-isopentyl-2-((bromomethyl)thio)quinazolin-4(3H)-one in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

For industrial production, optimized conditions such as flow chemistry and scalable synthesis routes are employed. Catalysts and solvents are carefully chosen to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation Reactions

The compound can undergo oxidation at the sulfur atoms, forming sulfoxides and sulfones under controlled conditions with oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction Reactions

Reduction of the oxadiazole ring can be achieved using reducing agents like sodium borohydride (NaBH₄), leading to ring-opened products.

Substitution Reactions

The methylthio group can be substituted with various nucleophiles under basic conditions, providing access to a range of derivatives.

Common Reagents and Conditions

Oxidation: : H₂O₂, m-chloroperoxybenzoic acid (m-CPBA)

Reduction: : NaBH₄, lithium aluminum hydride (LiAlH₄)

Substitution: : Nucleophiles such as amines, thiols, and alkoxides

Major Products

Sulfoxides and sulfones from oxidation

Ring-opened products from reduction

Various substituted derivatives from nucleophilic substitution

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and quinazolinone derivatives exhibit significant antimicrobial properties. The specific mechanism of action for 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one remains to be elucidated, but similar compounds have been shown to inhibit essential bacterial enzymes.

Case Study: Antimicrobial Testing

A study conducted on oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound could follow suit. Further empirical testing is required to confirm its efficacy.

Anticancer Potential

The quinazolinone scaffold is recognized for its anticancer properties. Compounds with a similar structure have been investigated as potential inhibitors of kinases involved in cancer progression. The unique combination of functional groups in this compound may enhance its potency against specific cancer targets.

Case Study: Kinase Inhibition

Research on quinazolinone derivatives has shown promising results in inhibiting Polo-like kinase 1 (Plk1), a target in various cancers. The potential application of 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-y)methyl)thio)quinazolin-4(3H)-one in this domain warrants further investigation .

Pesticidal Properties

The oxadiazole moiety is prevalent in compounds with reported pesticidal activity. Given the structural similarities with known pesticides, there is potential for 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-y)methyl)thio)quinazolin-4(3H)-one to exhibit similar properties.

Case Study: Pesticidal Efficacy

Studies on oxadiazole-containing compounds have shown effectiveness against pests like aphids and whiteflies. Testing 3-isopentyl derivatives could lead to the development of new agrochemicals that are both effective and environmentally friendly.

Synthesis and Modification

The synthesis of 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-y)methyl)thio)quinazolin-4(3H)-one can be achieved through various methods involving the modification of the quinazolinone core. These synthetic routes allow for the optimization of biological activity and reduction of toxicity.

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets. The mechanism involves binding to active sites of enzymes or receptors, thereby modulating their activity. Key pathways involved include:

Inhibition of Enzymes: : The compound can inhibit enzyme activity by binding to the catalytic site, blocking substrate access.

Signal Transduction: : Modulates signal transduction pathways by interacting with receptors, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolinones: : Compounds with the quinazolinone core but lacking the oxadiazole moiety.

Oxadiazoles: : Compounds containing the oxadiazole ring but with different substituents.

Uniqueness

The combination of the quinazolinone core with the oxadiazole ring and the specific substituents provides this compound with unique reactivity and biological activity compared to other similar compounds. This structural uniqueness contributes to its broad range of applications and potential in scientific research.

Conclusion

The compound "3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" stands out due to its intricate structure and diverse potential applications. From synthetic chemistry to biomedical research, its unique properties make it a valuable molecule for exploration and development in various scientific fields.

Biologische Aktivität

3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound notable for its diverse biological activities. This compound integrates a quinazolinone core with an oxadiazole moiety and various alkyl and thioether substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular structure of this compound can be analyzed as follows:

- Quinazolinone Core : Known for various biological activities including anticancer and antimicrobial effects.

- Oxadiazole Moiety : Associated with antimicrobial properties.

- Isopentyl and Methylthio Substituents : These groups may influence lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. The oxadiazole component is particularly noted for its antibacterial properties. For instance, derivatives of quinazolinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain quinazolinone derivatives possess minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against various fungi including Candida albicans .

Anticancer Potential

Quinazolinone derivatives have been extensively studied for their anticancer properties. Notably, they have demonstrated antiproliferative activity against several cancer cell lines, including lung cancer and colorectal cancer. The mechanism often involves the inhibition of key enzymes such as EGFR (epidermal growth factor receptor), which is crucial in tumor growth . The specific compound may similarly inhibit cancer cell proliferation, although empirical testing is required to confirm this hypothesis.

Study on Quinazolinone Derivatives

A recent study focused on the synthesis and evaluation of various quinazolinone derivatives. The results showed that these compounds exhibited potent antibacterial activities through mechanisms such as DNA gyrase inhibition, which is vital for bacterial survival . The study utilized molecular docking simulations to predict binding affinities, revealing that several derivatives had strong interactions with target enzymes.

Antiproliferative Activity Assessment

In another investigation, quinazolinone derivatives were assessed for their growth-inhibitory effects on non-small cell lung cancer (NSCLC) cells using the sulforhodamine B (SRB) assay. Compounds tested showed IC50 values indicating significant cytotoxicity, suggesting that similar derivatives could be effective against various tumor types .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(3-methylbutyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S2/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)31-14-20-25-21(26-29-20)16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDRSVSMASNOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.